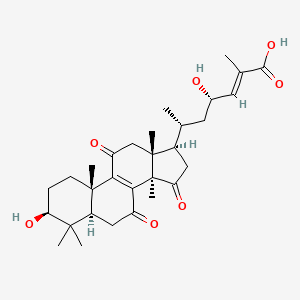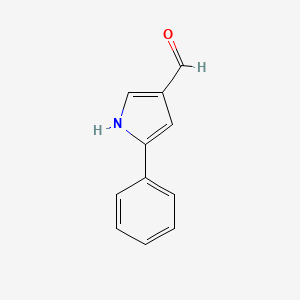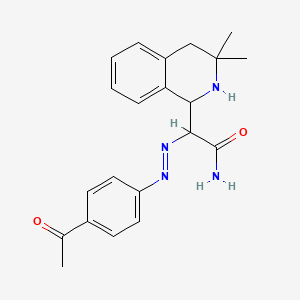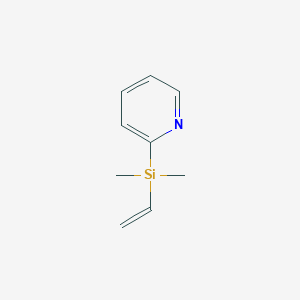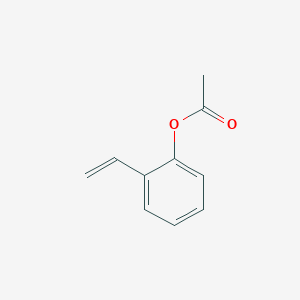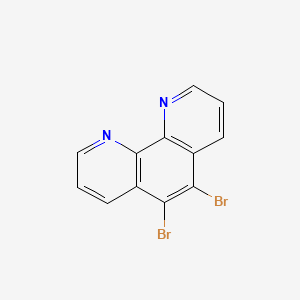
5,6-Dibrom-1,10-Phenanthrolin
Übersicht
Beschreibung
5,6-Dibromo-1,10-phenanthroline is a chemical compound with the molecular formula C12H6Br2N2 .
Synthesis Analysis
5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline were polymerized using a Ni catalyst to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other . Another method for the synthesis of 1,10-phenanthroline-5,6-dione involves the oxidation of 1,10-phenanthroline in the Br2-H2SO4-HNO3 system .Chemical Reactions Analysis
5,6-Dibromo-1,10-phenanthroline and 2,9-di-n-butyl-5,6-dibromo-1,10-phenanthroline were polymerized using a Ni catalyst to afford helical polymers . The bromination of 1,10-phenanthroline monohydrate in the presence of SCl2 and pyridine yielded the brominated compounds .Physical And Chemical Properties Analysis
5,6-Dibromo-1,10-phenanthroline has a melting point of 221 °C and a predicted boiling point of 469.2±40.0 °C. It has a predicted density of 1.915±0.06 g/cm3. It should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Koordinationschemie
5,6-Dibrom-1,10-Phenanthrolin: ist ein klassischer Ligand, der für seine Fähigkeit bekannt ist, stabile Metallkomplexe zu bilden. Diese Komplexe werden aufgrund ihrer vielfältigen strukturellen, optischen, magnetischen, elektrochemischen und katalytischen Eigenschaften umfassend untersucht . Die starke elektronische Wechselwirkung zwischen dem Liganden und den Metallzentren ermöglicht die Abstimmung der physikalischen und chemischen Eigenschaften durch Variation des Substitutionsschemas am heteroaromatischen Gerüst.
Supramolekulare Anordnungen
Diese Verbindung gehört zu den anspruchsvollsten stickstoffhaltigen Liganden, die zur Entwicklung supramolekularer Anordnungen verwendet werden. Diese Anordnungen haben potenzielle Anwendungen bei der Erzeugung komplexer Strukturen auf molekularer Ebene, die in der Nanotechnologie und Materialwissenschaft eingesetzt werden können .
DNA-Interkalatoren und -Spaltungsmittel
Als DNA-Interkalator kann sich This compound zwischen die Basenpaare der DNA einfügen. Diese Eigenschaft ist nützlich für die Untersuchung der DNA-Struktur und -Funktion sowie für die Entwicklung von Therapeutika, die auf genetisches Material abzielen .
Sensoranwendungen
Die Verbindung dient als Sensor für Kationen, Anionen und andere kleine Moleküle. Ihre Fähigkeit, selektiv an verschiedene Ionen zu binden, macht sie wertvoll für die Entwicklung chemischer Sensoren und diagnostischer Werkzeuge .
Photodynamische Therapie (PDT)-Mittel
Im medizinischen Bereich, insbesondere in der photodynamischen Therapie, wirken This compound-Derivate als Mittel, die nach Licht Aktivierung reaktive Sauerstoffspezies produzieren können, um Krebszellen abzutöten .
Katalyse
Die Verbindung wird in der Redoxkatalyse eingesetzt, die in verschiedenen chemischen Reaktionen, einschließlich organischer Synthese und Energieumwandlungsprozessen, unerlässlich ist. Ihre redoxaktiven Eigenschaften machen sie zu einem vielseitigen Katalysator in diesen Reaktionen .
Photokatalyse
This compound: wird auch in der Photokatalyse eingesetzt und unterstützt lichtgetriebene chemische Reaktionen. Diese Anwendung ist besonders relevant für die Entwicklung nachhaltiger Energielösungen, wie z. B. Sonnenkraftstoffe .
Farbstoffsensibilisierte Solarzellen
Schließlich findet sie Verwendung in farbstoffsensibilisierten Solarzellen als photoaktive Elektroden. Die Fähigkeit der Verbindung, Licht zu absorbieren und in elektrische Energie umzuwandeln, macht sie zu einem wichtigen Bestandteil im Bereich der erneuerbaren Energien .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
5,6-Dibromo-1,10-phenanthroline is primarily used in the field of coordination chemistry. It is renowned among bidentate ligands for the generality of its stable metal complexes . The compound’s primary targets are transition metals, with which it forms stable complexes .
Mode of Action
The compound interacts with its targets (transition metals) through coordination bonds, forming stable complexes . In a specific example, 5,6-Dibromo-1,10-phenanthroline was polymerized using a Ni catalyst to afford helical polymers in which the phenanthroline moieties are densely stacked on top of each other . This is the first Ni-catalyzed helix-sense-selective polymerization of aromatic compounds .
Result of Action
The molecular and cellular effects of 5,6-Dibromo-1,10-phenanthroline’s action largely depend on the specific transition metal with which it forms a complex. For instance, when polymerized using a Ni catalyst, the compound forms helical polymers . These polymers could potentially have a variety of applications, from materials science to biochemistry.
Action Environment
The action, efficacy, and stability of 5,6-Dibromo-1,10-phenanthroline can be influenced by various environmental factors. For example, the polymerization process used to create helical polymers from the compound requires the presence of a Ni catalyst . Additionally, the process is sensitive to the reaction conditions, suggesting that factors such as temperature and solvent could also influence the compound’s action .
Biochemische Analyse
Biochemical Properties
5,6-Dibromo-1,10-phenanthroline has been shown to play a role in biochemical reactions, particularly in the formation of helical polymers when polymerized using a Ni catalyst . The phenanthroline moieties in these polymers are densely stacked on top of each other . This compound has also been found to exhibit a DPPH radical scavenging ability .
Cellular Effects
The effects of 5,6-Dibromo-1,10-phenanthroline on cells have been observed in studies. For instance, it has been shown to cause irreversible ultrastructural changes in cells, such as surface invaginations, cell disruption, and shrinkages .
Molecular Mechanism
The molecular mechanism of 5,6-Dibromo-1,10-phenanthroline involves its interaction with biomolecules at the molecular level. For example, it has been found to inhibit metallopeptidase activity . Furthermore, it has been suggested that the formation of the compound involves the production of an iminium ion, which is then converted to the corresponding imine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,6-Dibromo-1,10-phenanthroline have been observed to change over time. For instance, it has been used in the synthesis of helical polymers, with the phenanthroline moieties densely stacked on top of each other .
Eigenschaften
IUPAC Name |
5,6-dibromo-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2N2/c13-9-7-3-1-5-15-11(7)12-8(10(9)14)4-2-6-16-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBSWPVSJWETQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C(=C2Br)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480138 | |
| Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56290-06-3 | |
| Record name | 5,6-DIBROMO-1,10-PHENANTHROLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





